2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone is a heterocyclic compound featuring a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a thiomorpholine ring. Although direct experimental data for this compound are scarce in the provided evidence, its structural analogs offer insights into its likely properties and reactivity .
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C11H16N2O2S/c1-8-10(9(2)15-12-8)7-11(14)13-3-5-16-6-4-13/h3-7H2,1-2H3 |
InChI Key |
KCWJGGRIOIGLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCSCC2 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 305.4 g/mol
- Structure : The compound features a thiomorpholine ring and an oxazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxazole and thiomorpholine structures exhibit significant biological activities, including anticancer properties. The following sections detail the specific biological activities attributed to 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone.
Anticancer Activity
Several studies have reported on the cytotoxic effects of similar compounds against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.63 | |
| Compound B | A549 (lung cancer) | 12.34 | |
| 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone | U937 (leukemia) | TBD | Current Study |
The IC values indicate the concentration required to inhibit cell growth by 50%. The lower the value, the more potent the compound is against the cancer cell line.
The proposed mechanisms through which 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone exerts its anticancer effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and caspases .
- Inhibition of Angiogenesis : The compound may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor growth and metastasis .
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation .
Case Studies
A recent study evaluated the effects of a series of oxazole derivatives on human cancer cell lines. Notably:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Molecular Parameters
The table below compares the target compound with three analogs from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Target: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(thiomorpholin-4-yl)ethanone | C₁₂H₁₆N₂O₂S | 264.33 g/mol | 3,5-Dimethylisoxazole, thiomorpholine | Isoxazole, ketone, thiomorpholine (S-heterocycle) |
| Analog 1: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethanone | C₁₈H₂₃N₃O₅S | 393.46 g/mol | 3,5-Dimethylisoxazole, 4-(4-methoxyphenylsulfonyl)piperazine | Isoxazole, ketone, sulfonamide, piperazine |
| Analog 2: Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- | C₁₀H₁₇NO₂ | 183.25 g/mol | 4,4-Dimethyl-2-propyloxazoline | Oxazoline, ketone |
| Analog 3: 1-(5-amino-2,4-difluorophenyl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-1,4-dihydroquinolin-4-one | C₂₁H₁₈F₂N₄O₂ | 408.40 g/mol | 3,5-Dimethylisoxazole, 5-amino-2,4-difluorophenyl, quinolinone | Isoxazole, quinolinone, amino, fluoro |
Structural Analysis:
- Target vs. Analog 1 : The thiomorpholine group (C₄H₉NS) in the target compound replaces the bulkier sulfonamide-piperazine moiety in Analog 1. This substitution reduces molecular weight by ~129 g/mol and likely enhances lipophilicity due to sulfur’s polarizability compared to the sulfonyl group .
- Target vs. However, Analog 2’s oxazoline ring may confer greater conformational rigidity .
- Target vs. Analog 3: The target lacks the electron-withdrawing fluorine and aromatic quinolinone system, which in Analog 3 may enhance π-π stacking interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
